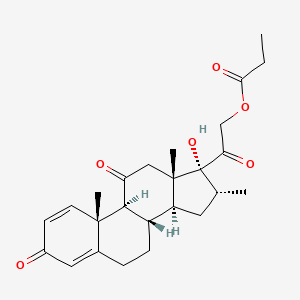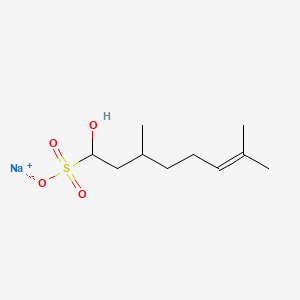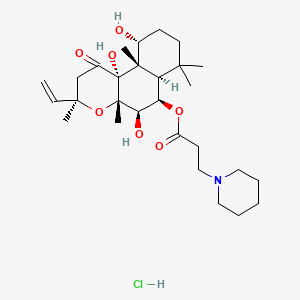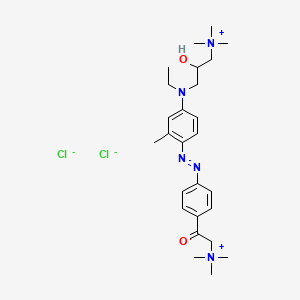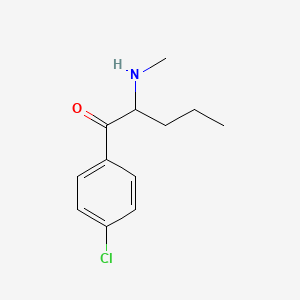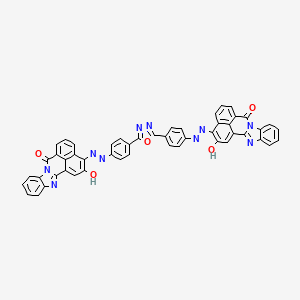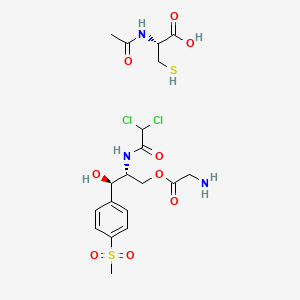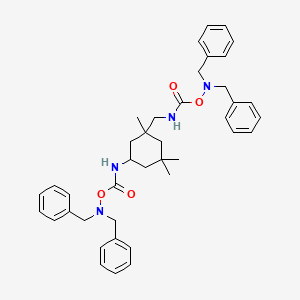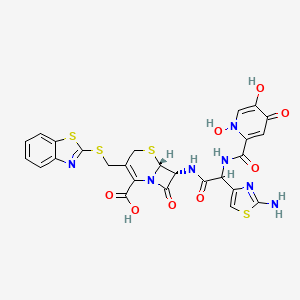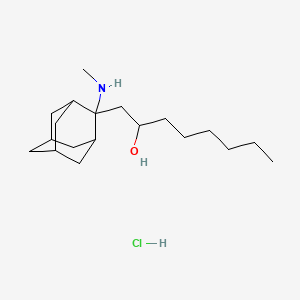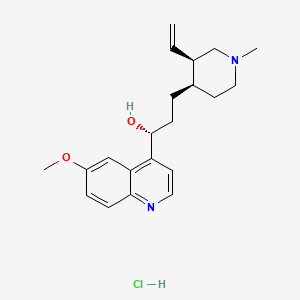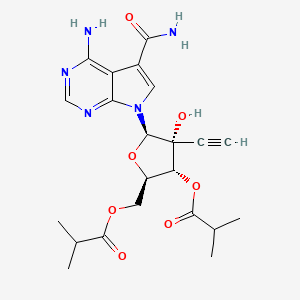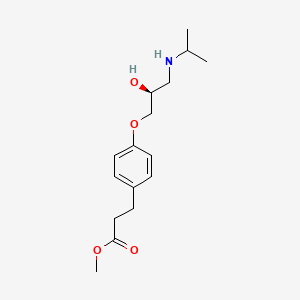
(S)-esmolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-esmolol is a cardioselective beta-1 adrenergic receptor blocker used primarily in the management of acute supraventricular tachycardia and hypertension. It is known for its rapid onset and short duration of action, making it ideal for situations requiring quick but temporary beta-blockade.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-esmolol typically involves the reaction of a chiral epoxide with a secondary amine. The process begins with the preparation of the chiral epoxide, which is then reacted with isopropylamine under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-esmolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the secondary amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-esmolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor function.
Medicine: Investigated for its potential in treating various cardiovascular conditions and its effects on heart rate and blood pressure.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Wirkmechanismus
(S)-esmolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Metoprolol
- Atenolol
- Propranolol
Comparison
(S)-esmolol is unique due to its rapid onset and short duration of action compared to other beta-blockers like metoprolol and atenolol, which have longer half-lives. Propranolol, while also a beta-blocker, is non-selective and affects both beta-1 and beta-2 receptors, unlike this compound, which is cardioselective.
Eigenschaften
CAS-Nummer |
115729-56-1 |
|---|---|
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
AQNDDEOPVVGCPG-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


